molecular formula C16H16O3 B025029 Dihydro Ketoprofen (Mixture of Diastereomers) CAS No. 59960-32-6

Dihydro Ketoprofen (Mixture of Diastereomers)

Katalognummer B025029
CAS-Nummer: 59960-32-6
Molekulargewicht: 256.3 g/mol
InChI-Schlüssel: KBVIDAVUDXDUPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of Ketoprofen involves a multi-step chemical process, starting from 3-cyanomethylbenzoic acid through Friedel-Crafts acylation, α-monomethylation, and hydrolysis, leading to the final product with a high yield and purity suitable for industrial production (Li Xiang, 2008). This process underscores the chemical ingenuity in creating NSAIDs like Ketoprofen.

Molecular Structure Analysis

Ketoprofen's molecular dynamics have been extensively studied, revealing its amorphous state and the presence of multiple relaxation processes indicative of its complex molecular mobility. Such insights are crucial for understanding its behavior in various states and interactions with other molecules (U. Sailaja et al., 2013).

Chemical Reactions and Properties

The degradation of Ketoprofen by sulfate radical-based advanced oxidation processes demonstrates its chemical reactivity and the influence of environmental factors on its stability. These findings are essential for assessing the environmental impact and remediation strategies for NSAID contaminants (Yiping Feng et al., 2017).

Physical Properties Analysis

The study of Ketoprofen's photochemical behavior in different solvents using time-resolved resonance Raman spectroscopy offers a deep dive into its physical properties. This research highlights how solvent concentration significantly affects the rate constants and reaction mechanisms of Ketoprofen, providing insight into its behavior under various conditions (Mingde Li et al., 2010).

Chemical Properties Analysis

Interactions between Ketoprofen and excipients have been explored through vibrational spectroscopy, revealing insights into drug formulation and stability. Such studies are critical for understanding how Ketoprofen's chemical properties are affected by other substances and for optimizing pharmaceutical formulations (L. A. E. B. D. Carvalho et al., 2006).

Wissenschaftliche Forschungsanwendungen

Pharmacologic and Clinical Properties

Ketoprofen, a member of the propionic acid derivative group of nonsteroidal anti-inflammatory drugs (NSAIDs), showcases potent and safe anti-inflammatory properties. Initially synthesized in 1967 and introduced for anti-inflammatory use in 1973, ketoprofen's therapeutic experience spans over 3 million patient-years. Its pharmacokinetic features, such as a short half-life, simple metabolism, and a broad therapeutic window, contribute to its rapid onset of action, flexible dosing, and reliable tolerance profile. This profile makes ketoprofen a valuable asset in the scientific exploration of anti-inflammatory applications, devoid of accumulation with multiple doses, ensuring its potential for flexible and patient-friendly therapeutic use (Kantor, 1986).

Clinical Efficacy in Pain Management

In clinical settings, ketoprofen demonstrates significant efficacy in managing chronic pain conditions such as osteoarthritis, rheumatoid arthritis, and gout. It is also effective in treating acute pain from bursitis, tendinitis, back pain, and post-operative pain, especially in the orthopedic domain. Its ability to prevent heterotopic calcification following major hip or pelvic interventions without impeding the bone healing process underscores its clinical utility. Additionally, ketoprofen's application via elastomeric pumps in combination with opioids or other NSAIDs showcases its versatility and safety in pain management strategies (Sarzi-Puttini et al., 2011).

New Therapeutic Applications

Recent studies have sought to expand the use of ketoprofen, exploring its potential beyond traditional pain and inflammatory conditions. Research has indicated its utility in treating nonalcoholic fatty liver disease, human lymphedema, and seizures. Additionally, its anti-allergic potential, along with antidepressant and anxiolytic effects, opens new avenues for ketoprofen's application in treating a diverse array of conditions. The exploration of ketoprofen in oncology and transplantology further highlights its potential wide-ranging impact on therapeutic practices (Kuczynska & Nieradko-Iwanicka, 2022).

Eco-Pharmacovigilance and Environmental Considerations

Ketoprofen's widespread use necessitates consideration of its environmental impact. The concept of targeted eco-pharmacovigilance (EPV) for ketoprofen aims to reduce its concentration and mitigate risks in the environment. This approach emphasizes the need for monitoring ketoprofen in natural settings, reducing residues through source control, and limiting its veterinary application. Implementing EPV for ketoprofen addresses the ecological consequences of its widespread use, ensuring a balanced approach between therapeutic efficacy and environmental safety (Wang et al., 2018).

Wirkmechanismus

Target of Action

Dihydro Ketoprofen, like its parent compound Ketoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation, pain, and fever .

Mode of Action

Dihydro Ketoprofen exerts its therapeutic effects by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by Dihydro Ketoprofen is the arachidonic acid pathway . By inhibiting the COX enzymes, Dihydro Ketoprofen prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation, pain, and fever .

Pharmacokinetics

Dihydro Ketoprofen, like Ketoprofen, is rapidly absorbed and undergoes extensive metabolism in the liver . The metabolism involves glucuronidation by UGT enzymes, hydroxylation of the benzoyl ring by the CYP3A4 and CYP2C9 enzymes, and reduction of its ketone moiety by carbonyl reducing enzymes . The metabolites are primarily excreted in the urine .

Result of Action

The primary result of Dihydro Ketoprofen’s action is the alleviation of inflammation, pain, and fever . By inhibiting the synthesis of prostaglandins, Dihydro Ketoprofen reduces the physiological responses that these compounds mediate. This includes the reduction of inflammation in conditions such as rheumatoid arthritis and osteoarthritis, as well as the alleviation of mild to moderate pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dihydro Ketoprofen. For instance, the presence of this drug in the environment, including the soil, can potentially have a negative effect . Moreover, genetic polymorphisms in genes encoding metabolizing enzymes or transporters can influence the pharmacokinetics and safety of Dihydro Ketoprofen . Therefore, it is recommended to closely monitor Dihydro Ketoprofen in the natural environment, encourage urine source separation and treatment, and limit the application of veterinary Dihydro Ketoprofen .

Safety and Hazards

The safety data sheet for Dihydro Ketoprofen (Mixture of Diastereomers) indicates that it is intended for research use only and is not intended for diagnostic or therapeutic use . More detailed safety and hazard information would be available in the full safety data sheet .

Eigenschaften

IUPAC Name

2-[3-[hydroxy(phenyl)methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,15,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVIDAVUDXDUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473612
Record name Dihydroketoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid

CAS RN

59960-32-6
Record name Dihydroketoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.